N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide
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Overview
Description
N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide is an organic compound with a unique structure that includes a phosphoryl group attached to a cyclohexyl ring and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides . This reaction proceeds under mild conditions and provides a straightforward route to the target compound.
Industrial Production Methods
Industrial production of N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The but-2-ynamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, amines, alcohols, and substituted ynamides.
Scientific Research Applications
N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The but-2-ynamide moiety can participate in covalent bonding with nucleophilic residues, further enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide
- N-Ethyl-N-(2-methylphenyl)but-3-enamide
- (E)-N-[3-(Methylamino)propyl]-3-thiophen-2-yl)prop-2-enamide hydrochloride
Uniqueness
N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide is unique due to the presence of both a phosphoryl group and a but-2-ynamide moiety, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-(2-dimethylphosphorylcyclohexyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20NO2P/c1-4-7-12(14)13-10-8-5-6-9-11(10)16(2,3)15/h10-11H,5-6,8-9H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIQVVDSFCUSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCCC1P(=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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